molecular formula C5H9B B1337519 2-(Bromomethyl)but-1-ene CAS No. 59032-45-0

2-(Bromomethyl)but-1-ene

Cat. No.: B1337519
CAS No.: 59032-45-0
M. Wt: 149.03 g/mol
InChI Key: GGSSDTPXFJPNNS-UHFFFAOYSA-N
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Description

2-(Bromomethyl)but-1-ene is an organic compound with the molecular formula C5H9Br. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is characterized by the presence of a bromomethyl group attached to a butene chain, making it a versatile intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Bromomethyl)but-1-ene can be synthesized through several methods. One common approach involves the bromination of but-1-ene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is typically carried out in an organic solvent like carbon tetrachloride at room temperature .

Industrial Production Methods

In an industrial setting, the production of this compound often involves continuous-flow processes to ensure high efficiency and yield. The bromination reaction is optimized in a photoreactor using commercially available lamps to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)but-1-ene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Hydroxide ions, amines, thiols

    Electrophiles: Bromine, chlorine

    Bases: Sodium ethoxide, potassium tert-butoxide

Major Products Formed

    Substitution: Formation of alcohols, amines, or thiols

    Addition: Formation of vicinal dihalides

    Elimination: Formation of alkenes

Scientific Research Applications

2-(Bromomethyl)but-1-ene is widely used in scientific research due to its versatility. Some of its applications include:

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)but-1-ene in chemical reactions involves the formation of reactive intermediates such as bromonium ions. For example, in electrophilic addition reactions, the double bond in the butene chain reacts with bromine to form a cyclic bromonium ion intermediate. This intermediate is then attacked by a nucleophile, leading to the formation of the final product .

Comparison with Similar Compounds

2-(Bromomethyl)but-1-ene can be compared with other similar compounds such as:

    2-(Chloromethyl)but-1-ene: Similar structure but with a chlorine atom instead of bromine.

    2-(Iodomethyl)but-1-ene: Similar structure but with an iodine atom instead of bromine.

    2-(Bromomethyl)pent-1-ene: Similar structure but with an additional carbon in the chain.

The uniqueness of this compound lies in its reactivity and the specific types of reactions it can undergo due to the presence of the bromomethyl group and the double bond .

Properties

IUPAC Name

2-(bromomethyl)but-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9Br/c1-3-5(2)4-6/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGSSDTPXFJPNNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=C)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00453739
Record name 2-(bromomethyl)but-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00453739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59032-45-0
Record name 2-(bromomethyl)but-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00453739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(bromomethyl)but-1-ene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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